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Compound of Interest

(2-Amino-4,5-
Compound Name: _
difluorophenyl)methanol

Cat. No.: B1323463

This technical guide provides a detailed overview of the spectroscopic data for (2-Amino-4,5-
difluorophenyl)methanol, a key intermediate in pharmaceutical and materials science
research. This document is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for its structural characterization through Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure and Properties

(2-Amino-4,5-difluorophenyl)methanol

Property Value
Molecular Formula CsH7F2NO
Monoisotopic Mass 159.04958 Da[1]
Appearance (Predicted) Solid

Mass Spectrometry (MS)

Mass spectrometry of (2-Amino-4,5-difluorophenyl)methanol provides crucial information
about its molecular weight and fragmentation pattern, confirming its elemental composition.

Predicted Mass Spectrometry Data
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The following table summarizes the predicted m/z values for various adducts of (2-Amino-4,5-
difluorophenyl)methanol.[1]

Adduct Predicted m/z
[M+H]* 160.05686
[M+Na]* 182.03880
[M-H]~ 158.04230

Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the intact molecule and its common
adducts.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap
instrument, equipped with an electrospray ionization (ESI) source.

Procedure:

o Sample Preparation: A dilute solution of (2-Amino-4,5-difluorophenyl)methanol is prepared
by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as
methanol or acetonitrile.

« Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

« lonization: The ESI source is operated in both positive and negative ion modes to detect
protonated ([M+H]*), sodiated ([M+Na]*), and deprotonated ([M-H]~) species. Typical ESI
parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a
desolvation gas temperature of 250-350 °C.

e Mass Analysis: The mass analyzer is calibrated using a standard of known masses. Data is
acquired over a mass range of m/z 50-500.
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o Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to
the monoisotopic mass of the parent molecule and its adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of
(2-Amino-4,5-difluorophenyl)methanol by providing information about the chemical
environment of each proton (*H NMR) and carbon (*3C NMR) atom.

Predicted 'H NMR SpectralData
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Chemical Shift L .
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Ar-H 6.5-75 m - 2H
-CH2- ~4.5 S - 2H
-OH Variable brs - 1H
-NH2 Variable brs - 2H

Predicted **C NMR Spectral Data

Carbon Chemical Shift (0, ppm)
C-F 140 - 160 (d, JC-F)

C-NH:z 130 - 150

C-CH:20H 120 - 140

Ar-C 110 - 125

-CH20H ~60

Experimental Protocol: *H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra to confirm the chemical structure.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Procedure:

o Sample Preparation: Approximately 5-10 mg of (2-Amino-4,5-difluorophenyl)methanol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCIs, or Methanol-d4) in a
5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal
standard (& 0.00 ppm).

e 1H NMR Acquisition: A standard one-pulse *H NMR experiment is performed. Key
parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise
ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment (e.g., using the DEPT or APT
pulse sequence) is conducted. Due to the lower natural abundance and smaller
gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay (2-5 seconds) are typically required.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual
solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in (2-Amino-4,5-
difluorophenyl)methanol based on their characteristic vibrational frequencies.

Predicted IR Spectral Data
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Functional Group Wavenumber (cm~—?) Intensity

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
N-H Stretch (Amine) 3300 - 3500 Medium, Doublet
C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=C Stretch (Aromatic) 1500 - 1600 Medium

C-N Stretch 1250 - 1350 Medium

C-F Stretch 1100 - 1300 Strong

C-O Stretch 1000 - 1260 Strong

Experimental Protocol: Fourier-Transform Infrared (FT-
IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory.

Procedure:
e Sample Preparation:
o ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

o KBr Pellet: Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry
potassium bromide (KBr) and pressed into a thin, transparent pellet.

o Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is
recorded to subtract atmospheric and instrumental interferences.

o Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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+ Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is
analyzed to identify the characteristic absorption bands corresponding to the various
functional groups in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of (2-Amino-4,5-difluorophenyl)methanol.

Workflow for Spectroscopic Analysis of (2-Amino-4,5-difluorophenyl)methanol
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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